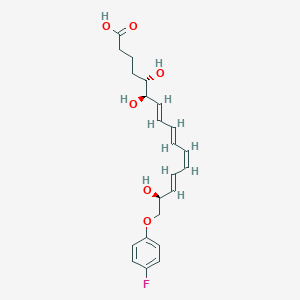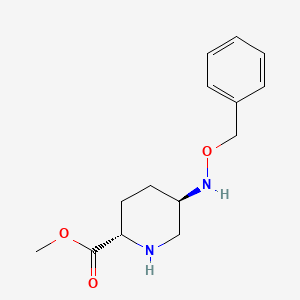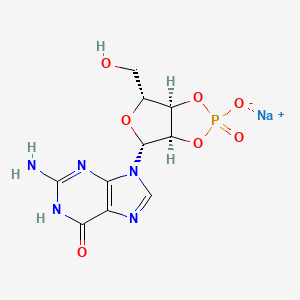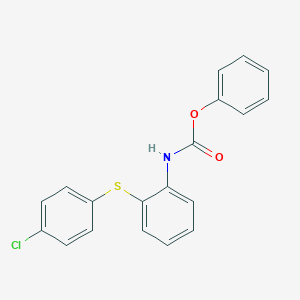
ATLa2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATLa2 is a novel synthetic molecule that has been developed for use in laboratory experiments. It is a derivative of the natural compound atropine, which is found in plants of the Solanaceae family. ATLa2 is a highly potent, non-selective muscarinic receptor agonist, and has been shown to have a wide range of applications in the field of scientific research.
Applications De Recherche Scientifique
Inhibition of Neutrophil Recruitment
ATLa2 has been shown to prevent neutrophil recruitment in vivo . Neutrophils play a crucial role in the body’s immune response, and their recruitment is a key step in the process of inflammation. By inhibiting this process, ATLa2 could potentially be used to treat various inflammatory conditions.
Anti-Inflammatory Properties
ATLa2 is a type of aspirin-triggered lipoxin (ATL) and shares the bioactivities of lipoxins . Lipoxins are generally considered to have potent anti-inflammatory actions, inhibiting key events in inflammation such as polymorphonuclear cell (PMN) chemotaxis, transmigration across endothelial and epithelial cells, and diapedesis from postcapillary venules .
Treatment of Pulmonary Diseases
Lipoxins, including ATLa2, are generated in the lung tissue of patients with severe pulmonary disease . Their presence is proposed to be linked to long-term clinical improvement, suggesting a potential role for ATLa2 in the treatment of such conditions.
Potential Role in Asthma Management
ATLa2 is also produced by PMN from patients with asthma . Given its anti-inflammatory properties, it could potentially be used to manage the symptoms of asthma.
5. Potential Role in Rheumatoid Arthritis Management Similar to its potential role in asthma management, ATLa2 is also produced by PMN from patients with rheumatoid arthritis . This suggests a potential role for ATLa2 in the management of rheumatoid arthritis.
6. Inhibition of Microbial Induction of Cytokine Release ATLa2 has been shown to inhibit the microbial induction of cytokine release . Specifically, 15-epi-LXA4, a type of ATL, showed greater inhibition than LXA4 of Salmonella typhimurium-induced secretion and gene regulation of the potent leukocyte chemoattractant IL-8 . This suggests a potential role for ATLa2 in the treatment of infections.
Mécanisme D'action
Target of Action
ATLa2, also known as (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid, primarily targets the Atlastin GTPase 2 (ATL2) . ATL2 is a protein coding gene involved in Golgi organization, endoplasmic reticulum tubular network membrane organization, and protein homooligomerization . Diseases associated with ATL2 include Spastic Paraplegia 3A and Spastic Paraplegia 31, Autosomal Dominant .
Mode of Action
ATL2 is a GTPase, which means it can bind and hydrolyze GTP, a molecule that provides energy for many cellular processes .
Biochemical Pathways
ATLa2’s interaction with ATL2 likely affects several biochemical pathways. ATL2 is involved in the organization of the Golgi apparatus and the endoplasmic reticulum tubular network membrane, both of which are crucial for protein synthesis and transport . Therefore, ATLa2 may influence these pathways and their downstream effects.
Pharmacokinetics
A study has shown that atla2 and its analogs have enhanced metabolic and chemical stability, suggesting a superior pharmacokinetic profile . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ATLa2.
Result of Action
ATLa2 and its analogs have been shown to have broad anti-inflammatory effects . They have been found to be effective in reducing inflammation when administered intravenously, orally, and topically . The exact molecular and cellular effects of ATLa2’s action are still under investigation.
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO6/c23-17-12-14-19(15-13-17)29-16-18(24)8-5-3-1-2-4-6-9-20(25)21(26)10-7-11-22(27)28/h1-6,8-9,12-15,18,20-21,24-26H,7,10-11,16H2,(H,27,28)/b3-1-,4-2+,8-5+,9-6+/t18-,20+,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDNLAXIZAOPT-KKHNZAGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid | |
Q & A
Q1: How does ATLa2 interact with cells to exert its anti-inflammatory effects?
A1: ATLa2, a fluorinated analog of the naturally occurring aspirin-triggered lipoxin A4, exhibits potent anti-inflammatory activity. Its mechanism of action primarily involves binding to the lipoxin A4 receptor (ALX) on the surface of immune cells, such as neutrophils and T cells [, ]. This interaction initiates a signaling cascade that ultimately inhibits the activation of pro-inflammatory pathways, leading to reduced production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and decreased recruitment of neutrophils to sites of inflammation [, ].
Q2: What is the structure of ATLa2 and how does it compare to the native lipoxin A4?
A2: ATLa2, or 15-epi-16-(para-fluoro)-phenoxy-LXA4, is a synthetic analog of the naturally occurring aspirin-triggered lipoxin A4. It retains the core structure of lipoxin A4 but features a fluorine atom substitution at the para position of the phenoxy group attached to carbon 16. This modification enhances the molecule's stability in vivo compared to the native lipoxin A4 [].
Q3: Can you elaborate on the in vivo efficacy of ATLa2 in preclinical models of inflammation?
A3: ATLa2 has demonstrated significant anti-inflammatory effects in various preclinical models. For instance, in a mouse model of acute inflammation using a dorsal air pouch, ATLa2 effectively inhibited TNF-α-induced leukocyte recruitment, showcasing greater potency than aspirin []. Additionally, topical application of ATLa2 to mouse ear skin significantly reduced neutrophil infiltration triggered by inflammatory stimuli like leukotriene B4 and phorbol esters []. These findings highlight the therapeutic potential of ATLa2 in treating inflammatory conditions.
Q4: What are the potential advantages of ATLa2 over conventional anti-inflammatory agents like aspirin?
A4: ATLa2 offers several potential advantages over conventional anti-inflammatory drugs like aspirin. Firstly, ATLa2 demonstrates higher potency in inhibiting neutrophil recruitment compared to aspirin []. Secondly, ATLa2 displays efficacy through both local and systemic delivery routes, suggesting versatility in its application []. Lastly, as ATLa2 mimics the action of naturally occurring lipoxins, it may possess a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs, which are often associated with gastrointestinal side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)



